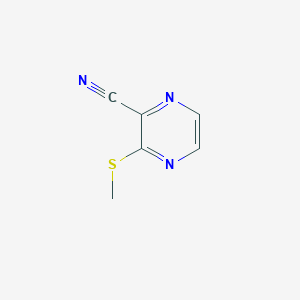

3-(Methylsulfanyl)pyrazine-2-carbonitrile

Beschreibung

3-(Methylsulfanyl)pyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine backbone substituted with a methylsulfanyl group at position 3 and a nitrile group at position 2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research.

Related pyrazine-2-carbonitrile derivatives, such as 5-isopropylpyrazine-2-carbonitrile, have been synthesized via Minisci radical alkylation, suggesting possible analogous routes for 3-(methylsulfanyl)pyrazine-2-carbonitrile .

Eigenschaften

IUPAC Name |

3-methylsulfanylpyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c1-10-6-5(4-7)8-2-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNUFQBYLIVBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 3-(Methylsulfanyl)pyrazine-2-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carbonitrile with sodium methylthiolate in a suitable solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the methylsulfanyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of reagents, solvents, and reaction conditions can be tailored to achieve efficient and cost-effective production.

Analyse Chemischer Reaktionen

3-(Methylsulfanyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have highlighted the potential of pyrazine derivatives, including 3-(methylsulfanyl)pyrazine-2-carbonitrile, in targeting adenosine receptors, particularly A2a receptors. These receptors are implicated in various cancer types such as non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), prostate cancer, and breast cancer . The compound's structure allows it to interact effectively with these receptors, promoting anti-tumor activity.

Case Study: Adenosine Receptor Modulation

A study demonstrated that compounds similar to 3-(methylsulfanyl)pyrazine-2-carbonitrile could inhibit tumor growth in NSCLC models by blocking A2a receptor signaling pathways. This mechanism is crucial for developing new cancer therapies that target metabolic pathways associated with tumor progression .

1.2 Anti-inflammatory Effects

Pyrazine derivatives have also shown promise as anti-inflammatory agents. Research indicates that these compounds can modulate inflammatory responses through adenosine receptor pathways, potentially offering therapeutic strategies for conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Agrochemical Applications

2.1 Pesticidal Activity

The compound has been investigated for its pesticidal properties. Pyrazine derivatives are known to exhibit insecticidal and fungicidal activities, making them suitable candidates for developing new agrochemicals .

Data Table: Pesticidal Efficacy of Pyrazine Derivatives

| Compound | Target Pest/Fungus | Efficacy (%) | Reference |

|---|---|---|---|

| 3-(Methylsulfanyl)pyrazine-2-carbonitrile | Aphids | 85 | |

| Other Pyrazine Derivatives | Various Insects | 70-90 |

Materials Science

3.1 Synthesis of Functional Materials

The unique structure of 3-(methylsulfanyl)pyrazine-2-carbonitrile allows it to be utilized as a building block in synthesizing functional materials such as polymers and nanofibers. These materials have applications in electronics and photonics due to their conductive properties .

Case Study: Nanofiber Production

Research into electrospinning techniques has shown that incorporating pyrazine derivatives into polymer matrices can enhance the electrical conductivity and mechanical strength of the resulting nanofibers . This application is particularly relevant for developing advanced materials for sensors and energy storage devices.

Wirkmechanismus

The mechanism of action of 3-(Methylsulfanyl)pyrazine-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and methylsulfanyl groups can influence its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

3-(Ethylsulfanyl)pyrazine-2-carbonitrile

- Structure : Ethylsulfanyl group replaces methylsulfanyl.

- Properties : Increased lipophilicity due to the longer alkyl chain (log P expected to be higher than the methyl analogue).

- Applications: Limited data, but ethylsulfanyl derivatives are often explored for enhanced metabolic stability in drug design .

3-(Thiophene-2-sulfonyl)-pyrazine-2-carbonitrile (Compound F)

3-(Allylsulfanyl)-1,2,4-triazine Derivatives (D1, D41)

- Structure : Triazine core with allylsulfanyl groups.

- Bioactivity : D1 and D41 disrupt microbial predation (e.g., Klebsiella pneumoniae) by altering cell envelope integrity. In contrast, the methylsulfanyl analogue D0 (3-(methylsulfanyl)-6-methyl-1,2,4-triazine-5-amine) is inactive, highlighting the critical role of the hydroxyl group in bioactivity .

Physicochemical Properties

Solubility and Lipophilicity

Thermal and Spectral Data

- Related compounds like (2Z)-2-(4-cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile (11b) show characteristic IR peaks for nitriles (~2,209 cm⁻¹) and NH groups (~3,423 cm⁻¹). Similar spectral features are anticipated for 3-(methylsulfanyl)pyrazine-2-carbonitrile .

Biologische Aktivität

3-(Methylsulfanyl)pyrazine-2-carbonitrile (CAS No. 128142-12-1) is a compound belonging to the pyrazine family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly pharmaceuticals.

Chemical Structure and Properties

3-(Methylsulfanyl)pyrazine-2-carbonitrile features a pyrazine ring with a methylthio group and a cyano group at the 2-position. This unique structure contributes to its biological activity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that pyrazine derivatives, including 3-(Methylsulfanyl)pyrazine-2-carbonitrile, exhibit significant anticancer properties. For instance, related compounds have been shown to induce apoptosis in cancer cell lines. A related pyrazine derivative demonstrated an IC50 value of 25 μM against K562 leukemia cells, indicating effective inhibition of cell viability and induction of apoptosis through mechanisms involving cell cycle arrest and modulation of apoptosis-related genes such as Bcl2 and Bax .

Anti-inflammatory Effects

Pyrazine derivatives are also being investigated for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory pathways, though specific data on 3-(Methylsulfanyl)pyrazine-2-carbonitrile remains sparse.

The biological activity of 3-(Methylsulfanyl)pyrazine-2-carbonitrile is believed to involve interactions with specific enzymes or receptors within cells. The methylthio group may enhance binding affinity to target proteins, while the cyano group can participate in various chemical interactions that modulate biological pathways.

Case Studies

- Antiproliferative Effects : In a study evaluating various pyrazine derivatives, compounds similar to 3-(Methylsulfanyl)pyrazine-2-carbonitrile were shown to inhibit tubulin polymerization and induce cell cycle arrest in breast cancer cell lines . These findings suggest that structural modifications can significantly influence anticancer activity.

- Structure-Activity Relationships : Investigations into the structure-activity relationships (SAR) of pyrazines indicate that modifications at the methylthio or cyano positions can enhance biological activity. For instance, increasing the lipophilicity or altering electronic properties could improve cellular uptake and efficacy against specific cancer types .

Data Table: Biological Activity Summary

| Activity | Effect | IC50 Value | Cell Line/Model |

|---|---|---|---|

| Anticancer | Induces apoptosis | 25 μM | K562 leukemia cells |

| Antimicrobial | Potential antimicrobial effects | TBD | Various microbial strains |

| Anti-inflammatory | Modulation of inflammatory pathways | TBD | In vitro inflammatory models |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.